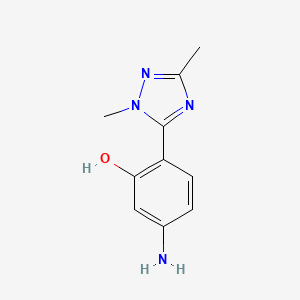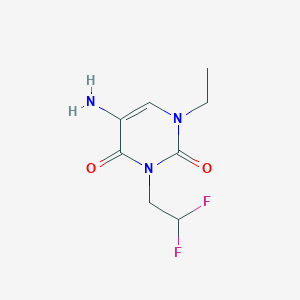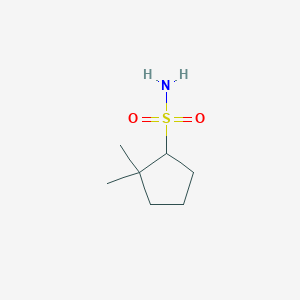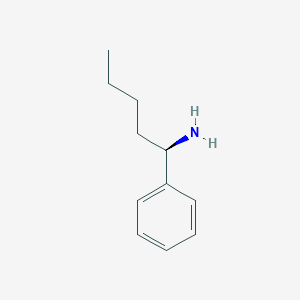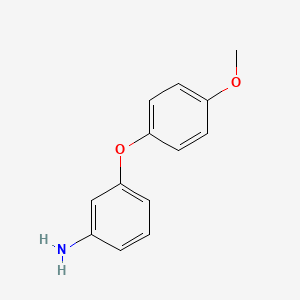
(R)-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a tritylthio group, and a hydroxybutanamido moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid typically involves multiple steps, starting with the protection of amino and hydroxyl groups, followed by the formation of peptide bonds. The Fmoc group is commonly used for protecting the amino group, while the trityl group protects the thiol group. The synthesis may involve the use of reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2) or iodine (I2).
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Deprotection agents: Piperidine for Fmoc removal.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation and free thiol groups from reduction. Deprotection of the Fmoc group yields the free amino group, which can participate in further peptide coupling reactions.
Scientific Research Applications
®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of specialized peptides for research and development.
Mechanism of Action
The mechanism of action of ®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(methylthio)propanoic acid: Similar structure but with a methylthio group instead of a tritylthio group.
®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(ethylthio)propanoic acid: Similar structure but with an ethylthio group instead of a tritylthio group.
Uniqueness
The presence of the tritylthio group in ®-2-((2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanamido)-3-(tritylthio)propanoic acid provides unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions with molecular targets, offering potential advantages in specific applications.
Properties
Molecular Formula |
C41H38N2O6S |
|---|---|
Molecular Weight |
686.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoyl]amino]-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C41H38N2O6S/c1-27(44)37(43-40(48)49-25-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)38(45)42-36(39(46)47)26-50-41(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,27,35-37,44H,25-26H2,1H3,(H,42,45)(H,43,48)(H,46,47)/t27-,36-,37+/m0/s1 |
InChI Key |
VTVAYHIYTUGXDE-HZULNATNSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |
Canonical SMILES |
CC(C(C(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


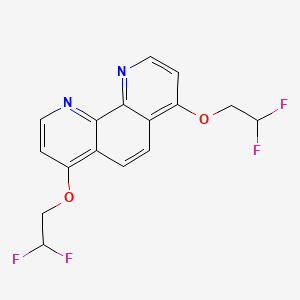


![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)
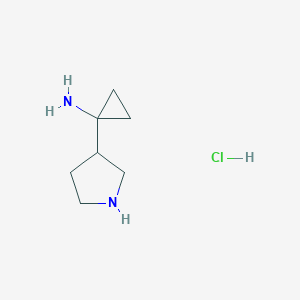

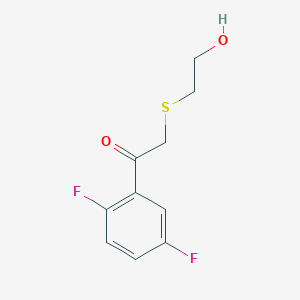
![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)
